Product packaging for GADOLINIUM CARBONATE DIHYDRATE(Cat. No.:CAS No. 62399-11-5)

GADOLINIUM CARBONATE DIHYDRATE

Cat. No.: B1507119
CAS No.: 62399-11-5
M. Wt: 530.6 g/mol
InChI Key: FAUKOJYTEGQZQS-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
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Description

Gadolinium Carbonate Dihydrate (CAS 62399-11-5) is a water-insoluble, high-purity inorganic salt with the molecular formula Gd₂(CO₃)₃·2H₂O and a molecular weight of approximately 530.6 g/mol . It appears as a white to off-white solid and serves as a highly versatile precursor for synthesizing other gadolinium compounds, including the oxide, through calcination . This compound is critically valuable in scientific research for several key applications. It acts as a starting material in the development and production of gadolinium-based contrast agents (GBCAs) used in Magnetic Resonance Imaging (MRI) . Recent research also explores its role in forming highly hydrated paramagnetic amorphous carbonate nanoclusters, which demonstrate enhanced contrast efficiency for MRI . Furthermore, due to gadolinium's high neutron capture cross-section, it is investigated for use in nuclear reactor control rods to regulate fission reactions . In materials science, it is a precursor for manufacturing phosphors and luminescent materials for LEDs and other electronic devices, as well as specialty ceramics and glass . It also finds use as a catalyst or catalyst support in various chemical processes, including those in petroleum and environmental protection . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other personal use. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations regarding the handling and use of this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4Gd2O11 B1507119 GADOLINIUM CARBONATE DIHYDRATE CAS No. 62399-11-5

Properties

CAS No.

62399-11-5

Molecular Formula

C3H4Gd2O11

Molecular Weight

530.6 g/mol

IUPAC Name

gadolinium(3+);tricarbonate;dihydrate

InChI

InChI=1S/3CH2O3.2Gd.2H2O/c3*2-1(3)4;;;;/h3*(H2,2,3,4);;;2*1H2/q;;;2*+3;;/p-6

InChI Key

FAUKOJYTEGQZQS-UHFFFAOYSA-H

SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.[Gd+3].[Gd+3]

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.[Gd+3].[Gd+3]

Origin of Product

United States

Synthesis and Controlled Preparation Methodologies of Gadolinium Carbonate Dihydrate

Homogeneous Precipitation Techniques for Gadolinium Carbonate Dihydrate Synthesis

Homogeneous precipitation is a widely utilized method for synthesizing gadolinium carbonate with uniform morphology. This technique involves the slow generation of precipitating agents within the reaction solution, which ensures a controlled and uniform supersaturation, leading to the formation of well-defined particles. The decomposition of urea (B33335) or the use of reactants like ammonium (B1175870) hydrogen carbonate are common approaches in this method. researchgate.netresearchgate.net

The concentration of reactants, such as gadolinium chloride and ammonium hydrogen carbonate, plays a significant role in determining the crystal size and morphology of the resulting gadolinium carbonate. nih.govingentaconnect.com Studies have shown that an increase in the concentration of these precursors leads to an enhanced crystal size. researchgate.netnih.gov This phenomenon is attributed to a higher nucleation rate of primary particles, which then serve as building blocks for aggregation into larger crystals. nih.govingentaconnect.com

Conversely, employing non-stoichiometric reactant concentrations can lead to a significant reduction in the final crystal size. researchgate.netnih.gov This effect is caused by the adsorption of the excess ionic species onto the surface of the primary particles, which inhibits their aggregation. researchgate.netingentaconnect.com

Table 1: Effect of Gadolinium Chloride Concentration on Crystal Size

Gadolinium Chloride Concentration (M)Ammonium Hydrogen Carbonate Concentration (M)Resulting Crystal Size
0.0030.0045Baseline
IncreasedStoichiometrically IncreasedEnhanced Crystal Size nih.gov
Non-stoichiometricNon-stoichiometricReduced Crystal Size ingentaconnect.com

This table is interactive and represents the general trends observed in research findings.

Reaction temperature is a critical parameter that can influence the crystalline phase of the synthesized gadolinium compound. For instance, in a urea-based homogeneous precipitation system, different phases of gadolinium carbonate can be formed by varying the temperature. researchgate.net At temperatures between 80–90°C, the formation of Gd₂(CO₃)₃·2.5H₂O with a plate-like morphology is favored. researchgate.net However, increasing the temperature to 100°C results in the formation of Gd₂O(CO₃)₂·H₂O, which exhibits a rectangular plate-like morphology. researchgate.net

Table 2: Influence of pH on Gadolinium Carbonate Crystal Size

Reaction pHEffect on Primary Particle Surface ChargeConsequence for AggregationFinal Crystal Size
< 7.0N/A (Dissolution)No Crystal FormationN/A ingentaconnect.com
Neutral (7.0)MinimalFavoredLarger nih.govingentaconnect.com
Deviating from NeutralIncreasedInhibitedReduced researchgate.netnih.govingentaconnect.com

This interactive table illustrates the relationship between pH and particle size as reported in scientific literature.

The formation of gadolinium carbonate crystals via reaction crystallization is understood to be a process driven by the aggregation of nano-sized primary particles, which are typically around 5 nm in size. researchgate.netnih.govingentaconnect.com These primary particles first nucleate within the solution and then aggregate to form larger, often spherical, crystals. ingentaconnect.com

Several strategies can be employed to inhibit this aggregation process and thus control the final crystal size. As discussed, manipulating reactant concentrations to be non-stoichiometric and adjusting the solution pH away from the neutral point are effective methods. researchgate.netnih.gov Additionally, the application of external energy has been shown to be a powerful tool for preventing aggregation. ingentaconnect.com Specifically, the use of ultrasound provides acoustic cavitation that is significantly more effective at inhibiting primary particle aggregation than mechanical agitation alone. researchgate.netnih.gov This allows for a remarkable reduction in crystal size even at low acoustic energy levels. nih.govingentaconnect.com

Hydrothermal and Solvothermal Synthesis Approaches for this compound

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials from solutions under high temperature and pressure conditions. These methods are particularly useful for producing materials that are not stable at their melting points or for which other synthesis routes yield amorphous products.

The hydrothermal synthesis of gadolinium-based materials allows for precise control over the crystallographic outcomes by tuning reaction parameters. In a one-pot hydrothermal process, ultrasmall (2.3 ± 0.1 nm) amorphous gadolinium hydrated carbonate nanoparticles have been successfully synthesized. nih.gov The pH of the precursor solution is a critical factor influencing the morphology and crystal phase of the final product. For example, in the synthesis of gadolinium hydroxide (B78521), a precursor to gadolinium oxide, varying the pH from 10.8 to 13.3 significantly altered the aspect ratio of the resulting nanorods. ias.ac.inresearchgate.net Such control over precursors is indicative of the tunability offered by the hydrothermal method, which can be applied to the direct synthesis of gadolinium carbonate phases. The process generally involves heating a solution of a gadolinium salt (e.g., gadolinium nitrate) and a mineralizer (e.g., NaOH) in a sealed vessel, allowing for the formation of crystalline products under controlled conditions. ias.ac.in

The sol-gel method is a versatile wet-chemical technique used for fabricating materials, including gadolinium-doped systems. researchgate.netrsc.orgnih.gov While not always used for the direct synthesis of this compound, it is highly relevant for creating gadolinium-doped materials where carbonate precursors can be involved. researchgate.nethilarispublisher.com In this process, precursors such as cerium and gadolinium acetylacetonates (B15086760) or nitrates are hydrolyzed and condensed to form a "sol" (a colloidal suspension), which then gels into a solid network. researchgate.netnih.gov The resulting gel can be heat-treated to yield a crystalline gadolinium-doped ceramic. researchgate.net

A related technique, the solvothermal method, utilizes non-aqueous solvents. This approach has been successfully employed to synthesize pegylated gadolinium carbonate particles. unja.ac.id Using gadolinium acetate (B1210297) hydrate (B1144303) and polyethylene (B3416737) glycol (PEG-1000) as precursors at 180°C, the heating time was found to influence the crystallinity of the product. unja.ac.id A sample heated for 3 hours was amorphous, while those heated for 5 and 7 hours showed good crystallinity, with the 5-hour sample exhibiting the highest quality. unja.ac.id This demonstrates the capability of solvothermal methods to produce crystalline gadolinium carbonate with controlled properties. unja.ac.idgrafiati.com

Thermal Decomposition as a Synthesis Route to Gadolinium Carbonate and Derivatives

Thermal decomposition is a significant methodology for synthesizing gadolinium carbonate and its derivatives. This process involves the controlled heating of precursor compounds, typically organic salts of gadolinium, in specific atmospheric conditions. The heat supplies the necessary energy to break chemical bonds in the precursor, leading to the formation of intermediate phases, such as carbonates or oxycarbonates, and ultimately, if heated to higher temperatures, gadolinium oxide. americanelements.comamericanelements.com The precise nature of the final product is highly dependent on the precursor material, temperature, heating rate, and the surrounding gaseous environment. iaea.org

Studies on the thermal decomposition of various gadolinium salts, such as oxalates and nitrates, have provided insight into the sequential steps of these transformations. iaea.orgresearchgate.net The process typically begins with dehydration, followed by the decomposition of the anhydrous salt into intermediate carbonate or oxycarbonate species, and finally, the formation of the oxide. iaea.org This route is crucial for producing materials with controlled purity and morphology.

The controlled thermal decomposition of gadolinium organic salts serves as a key pathway to obtaining gadolinium carbonate phases. Gadolinium(III) oxalate (B1200264), an organic salt, is a well-studied precursor for this purpose. Research on the thermal decomposition of gadolinium(III) oxalate decahydrate (B1171855) (Gd₂(C₂O₄)₃·10H₂O) demonstrates a multi-step process. iaea.org The initial stages involve the loss of water molecules, followed by the decomposition of the anhydrous oxalate into an intermediate gadolinium oxycarbonate, specifically Gd₂O₂CO₃. iaea.org This intermediate is a critical carbonate phase formed before the final conversion to gadolinium oxide (Gd₂O₃) at higher temperatures.

The decomposition pathway can be summarized as follows: Gd₂(C₂O₄)₃·10H₂O → Gd₂(C₂O₄)₃ → Gd₂O₂CO₃ → Gd₂O₃ iaea.org

Another example involves the use of metal-oleate precursors. The thermal decomposition of gadolinium-oleate, often in conjunction with other metal oleates, is used to synthesize gadolinium-doped carbonate nanoparticles. rsc.org This method highlights the versatility of using different organic salts to achieve specific carbonate-based nanomaterials.

Table 1: Decomposition Steps of Gadolinium(III) Oxalate Decahydrate
Decomposition StepReactantProduct(s)Evolved GasesAtmosphere Influence
DehydrationGd₂(C₂O₄)₃·10H₂OGd₂(C₂O₄)₃H₂OOccurs in multiple steps (e.g., to hexahydrate, then tetrahydrate, then anhydrous). iaea.org
Decomposition to OxycarbonateGd₂(C₂O₄)₃Gd₂O₂CO₃CO, CO₂This is a key intermediate carbonate phase. iaea.org
Decomposition to OxideGd₂O₂CO₃Gd₂O₃CO₂Final product at higher temperatures. iaea.org

The conditions under which thermal decomposition occurs have a profound impact on the characteristics of the resulting materials, particularly on nanoparticle uniformity and phase purity. Key parameters include the atmospheric environment, reaction temperature, and reaction time.

The surrounding atmosphere significantly influences the stability of intermediate carbonate phases. For instance, during the decomposition of gadolinium oxalate, the intermediate oxycarbonate (Gd₂O₂CO₃) is found to be exceptionally stable in a carbon dioxide atmosphere, decomposing at higher temperatures compared to its decomposition in air or inert gases. iaea.org In inert atmospheres, carbon deposition is more pronounced, whereas, in air, oxygen is consumed by the oxidation of evolved carbon monoxide. iaea.org

In the synthesis of gadolinium-doped manganese carbonate nanoparticles via thermal decomposition, it has been demonstrated that nanoparticle uniformity can be enhanced by either increasing the reaction temperature or extending the aging time. rsc.orgresearchgate.net These adjustments allow for better control over the nucleation and growth processes, leading to more uniform particle sizes. The concentration of the gadolinium precursor is also critical; nanoparticles of Gd-doped MnCO₃ could only be obtained when the gadolinium doping concentration was within a specific range (20–33 mol%). rsc.org

Table 2: Influence of Decomposition Conditions on Product Characteristics
ConditionEffectExample SystemReference
Atmosphere (CO₂)Increases thermal stability of the intermediate oxycarbonate phase.Decomposition of Gadolinium(III) Oxalate iaea.org
Atmosphere (Inert Gas)Promotes carbon deposition.Decomposition of Gadolinium(III) Oxalate iaea.org
Elevated Reaction TemperatureImproves uniformity of resulting nanoparticles.Synthesis of Gd-doped MnCO₃ Nanoparticles rsc.org
Prolonged Aging TimeImproves uniformity of resulting nanoparticles.Synthesis of Gd-doped MnCO₃ Nanoparticles rsc.org

Green Chemistry Approaches and Sustainable Synthesis Paradigms for Gadolinium Carbonate Compounds

In recent years, there has been a growing emphasis on developing environmentally friendly and sustainable methods for synthesizing chemical compounds. For gadolinium carbonate and related compounds, green chemistry approaches focus on reducing the use of hazardous reagents, minimizing energy consumption, and employing renewable resources.

One promising green approach involves the use of natural extracts from medicinal plants as chelating or complexing agents. umsha.ac.ir Aqueous plant extracts can react with gadolinium nitrate (B79036) solutions to produce gadolinium complexes. umsha.ac.ir This method avoids the need for synthetic ligands, which can be toxic and difficult to prepare, by utilizing naturally abundant and biocompatible molecules. Research has successfully demonstrated the synthesis of gadolinium complexes using extracts from plants such as Thymus daenensis Celak and Hymenocrater incanus Bunge, confirming the presence of gadolinium in the resulting products. umsha.ac.ir

Microwave-assisted synthesis is another paradigm that aligns with the principles of green chemistry. mdpi.comresearchgate.net Methods like the microwave-assisted polyol synthesis provide rapid and uniform heating, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net This technique has been employed to prepare gadolinium-doped carbon dots, demonstrating its utility in creating complex gadolinium-based nanomaterials efficiently. researchgate.net

The precipitation method based on the thermal decomposition of urea in an aqueous solution also represents a greener route. mdpi.com This process uses water as a solvent and urea as a source of carbonate ions, which decomposes upon heating to form carbonate groups that then precipitate with gadolinium ions. mdpi.com This method is advantageous due to its simplicity and the use of less hazardous materials.

Table 3: Overview of Green Synthesis Approaches for Gadolinium Compounds
ApproachPrincipleAdvantagesExample Application
Use of Plant ExtractsUtilizing natural molecules from plants as complexing agents for gadolinium ions. umsha.ac.irAvoids synthetic ligands, uses renewable resources, potentially lower toxicity. umsha.ac.irSynthesis of gadolinium complexes from aqueous plant extracts and gadolinium nitrate. umsha.ac.ir
Microwave-Assisted SynthesisEmploying microwave irradiation for rapid, uniform, and efficient heating. researchgate.netReduced reaction times, lower energy consumption, high product yield. mdpi.comresearchgate.netOne-step synthesis of gadolinium-doped green luminescent carbon dots. researchgate.net
Urea-Based PrecipitationThermal decomposition of urea in water to generate carbonate ions for precipitation with gadolinium. mdpi.comUses water as a solvent, employs a simple and common reagent. mdpi.comPrecipitation of lanthanide hydroxycarbonates. mdpi.com

Advanced Structural Elucidation and Crystallographic Analysis of Gadolinium Carbonate Dihydrate

Single Crystal and Powder X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) stands as a cornerstone technique for the solid-state characterization of crystalline materials. Both single-crystal and powder XRD methods have been instrumental in deciphering the structural framework of gadolinium carbonate hydrates.

Early investigations into the structure of gadolinium carbonate compounds provided foundational powder diffraction data. While detailed single-crystal data for the dihydrate form is not extensively reported in readily available literature, studies on related rare earth carbonates and analysis of powder patterns are instructive. For instance, the anhydrous form of gadolinium has been identified as having a hexagonal close-packed (hcp) structure belonging to the P6₃/mmc space group. webelements.com Structural analyses of hydrated gadolinium carbonates, Gd₂(CO₃)₃·nH₂O (where n=2 or 3), have been performed, confirming their distinct structures. kisti.re.kr The complexity of these systems often leads to amorphous or poorly crystalline phases, particularly in nanoparticles, which can make definitive space group determination challenging without high-quality single crystals. rsc.org

Lattice parameters define the size and shape of the unit cell, the fundamental repeating unit of a crystal. For the hexagonal system of elemental gadolinium, the cell parameters are a = 363.6 pm and c = 578.26 pm. webelements.com For gadolinium carbonate dihydrate specifically, detailed refined lattice parameters from single-crystal studies are sparse in the literature. However, powder XRD data allows for the indexing of diffraction peaks to determine these parameters. The analysis of these patterns is crucial for identifying the specific hydrate (B1144303) phase and ensuring phase purity.

Table 1: Crystallographic Data for Elemental Gadolinium

Parameter Value
Crystal System Hexagonal
Space Group P6₃/mmc
a (pm) 363.6
b (pm) 363.6
c (pm) 578.26
α (°) 90
β (°) 90
γ (°) 120

This table presents data for the elemental form of gadolinium as a reference for its crystallographic properties. webelements.com

Gadolinium carbonate can exist in various hydration states, with the dihydrate (·2H₂O) and trihydrate (·3H₂O) being notable examples. kisti.re.kr XRD is a primary tool for distinguishing between these forms, as each hydrated species possesses a unique crystal structure and, consequently, a distinct powder diffraction pattern. The transition between these hydration states can be induced by changes in temperature or humidity. Furthermore, polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon in carbonate minerals and can be influenced by synthesis conditions. nih.gov For gadolinium carbonate, studies often focus on controlling synthesis to obtain a specific, phase-pure hydrate. kisti.re.kramericanelements.com The conversion of gadolinium carbonate hydrate to gadolinium oxide through heating (calcination) is a common process, underscoring the importance of understanding its thermal stability and hydration states. americanelements.comnanoshel.com

Beyond phase identification, XRD provides insight into the microstructural properties of materials, such as crystallite size and strain. When this compound is synthesized as a nanomaterial, its XRD peaks exhibit broadening. researchgate.net This broadening can be analyzed using the Scherrer equation or more advanced methods like Williamson-Hall analysis to estimate the average size of the coherently scattering domains (crystallites). For example, studies on nanocrystals of gadolinium carbonate have shown that synthesis parameters can be tuned to control particle and crystallite size. researchgate.net The formation of gadolinium carbonate often involves the aggregation of much smaller primary particles, which can be observed through techniques like transmission electron microscopy (TEM) and correlated with XRD findings. researchgate.net

Spectroscopic Investigations for Molecular and Local Structure

While XRD provides long-range structural order, spectroscopic techniques probe the local environment of atoms and the nature of chemical bonds, offering complementary information.

Fourier Transform Infrared (FTIR) spectroscopy is highly effective for identifying the functional groups present in a compound. In this compound, FTIR spectra are characterized by absorption bands corresponding to the vibrational modes of the carbonate ions (CO₃²⁻) and water molecules (H₂O).

The free carbonate ion has four fundamental vibrational modes, but their number and position in the IR spectrum can change depending on its coordination environment within the crystal lattice. Typically, strong absorption bands related to the asymmetric stretching of the C-O bonds in the carbonate group are observed. arizona.edu

Water molecules are identified by their characteristic stretching and bending vibrations. A broad absorption band in the high-frequency region (around 3000-3600 cm⁻¹) is indicative of O-H stretching modes of the water of hydration. researchgate.net The presence of H-O-H bending vibrations is also expected, typically around 1600-1650 cm⁻¹. researchgate.net The precise positions and shapes of these bands provide information about the hydrogen bonding network within the crystal structure. kisti.re.krresearchgate.net

Table 2: Typical FTIR Absorption Regions for Functional Groups in this compound

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Water (H₂O) O-H Stretching 3000 - 3600
Water (H₂O) H-O-H Bending 1600 - 1650
Carbonate (CO₃²⁻) Asymmetric C-O Stretching (ν₃) ~1400 - 1500
Carbonate (CO₃²⁻) Out-of-Plane Bending (ν₂) ~860 - 880
Carbonate (CO₃²⁻) In-Plane Bending (ν₄) ~700 - 750

This table summarizes characteristic infrared absorption regions for carbonate and water groups based on general knowledge of carbonate mineral spectroscopy. arizona.eduresearchgate.netnih.gov

Raman Spectroscopy for Vibrational Mode Analysis and Structural Fingerprinting

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules and crystal lattices, providing a unique structural fingerprint for a compound. In the analysis of this compound, Raman spectroscopy primarily probes the vibrations of the carbonate (CO₃²⁻) ions, the gadolinium-oxygen (Gd-O) bonds, and the water molecules within the crystal structure.

The carbonate ion, belonging to the D₃h point group in its free state, has four fundamental vibrational modes: the symmetric stretching (ν₁), the out-of-plane bend (ν₂), the asymmetric stretching (ν₃), and the in-plane bend (ν₄). In the solid state, interactions with the crystal lattice, including coordination to gadolinium ions, can cause shifts in the frequencies of these modes and the appearance of bands that are inactive in the free ion.

The most intense band in the Raman spectrum of carbonates is typically the ν₁ symmetric stretching mode, which appears as a very strong line. researchgate.net For carbonate minerals, this band is generally observed in the range of 1060-1100 cm⁻¹. researchgate.netmdpi.com The asymmetric stretching (ν₃) and in-plane bending (ν₄) modes are also Raman active, with ν₃ modes appearing around 1415-1456 cm⁻¹ and ν₄ modes around 700-760 cm⁻¹. researchgate.netmdpi.com The presence of water of hydration introduces additional bands corresponding to OH stretching and bending vibrations. Furthermore, low-frequency bands in the spectrum can be attributed to the lattice modes, including the stretching and bending vibrations of the Gd-O bonds. researchgate.net These spectral features collectively allow for the confirmation of the compound's identity and provide insights into its local atomic arrangement and crystallinity.

Table 1: Typical Raman Vibrational Modes for Carbonates

Vibrational Mode Description Typical Wavenumber Range (cm⁻¹)
ν₁ (A₁') Symmetric C-O Stretch 1060 - 1100
ν₃ (E') Asymmetric C-O Stretch 1415 - 1510
ν₄ (E') In-plane O-C-O Bend 700 - 760
Lattice Modes Gd-O vibrations, etc. < 500

Note: The exact positions of the Raman bands for this compound can vary depending on the specific crystalline form and experimental conditions.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com When applied to this compound, XPS provides crucial information about the surface chemistry, confirming the presence of gadolinium, carbon, and oxygen and determining their respective oxidation states.

The analysis involves irradiating the sample surface with a beam of X-rays and measuring the kinetic energy of the electrons that are ejected. The binding energy of these electrons is characteristic of the element and its chemical environment.

Gadolinium (Gd): The XPS spectrum for gadolinium typically shows peaks corresponding to the Gd 4d and other core levels. The binding energy of the Gd 4d peak for gadolinium hydrated carbonate nanoparticles has been identified, confirming the presence of gadolinium in its expected +3 oxidation state (Gd³⁺). rsc.org

Oxygen (O): The O 1s spectrum is particularly informative. It can be deconvoluted into multiple peaks, representing oxygen atoms in different chemical environments. For this compound, these environments include the carbonate ions (C-O), hydroxyl groups or water of hydration (O-H), and potentially gadolinium-oxygen bonds (Gd-O).

Carbon (C): The C 1s spectrum helps to identify the carbon-containing species on the surface. A primary peak is expected at a binding energy characteristic of the carbonate group (CO₃²⁻). rsc.org A secondary peak at a lower binding energy (around 284.8 eV) is often observed and is attributed to adventitious carbon, which is a common reference for charge correction. mdpi.com

By analyzing the positions and areas of these peaks, XPS can verify the stoichiometry of the compound's surface and detect any surface impurities or changes in chemical state due to environmental exposure or processing.

Table 2: Representative XPS Core-Level Spectra for Gadolinium Hydrated Carbonate

Element Core Level Key Information Provided
Gadolinium Gd 4d Confirms presence and Gd³⁺ oxidation state. rsc.org
Oxygen O 1s Distinguishes between carbonate, hydroxyl/water, and Gd-O environments.

Electron Microscopy for Morphological and Nanoscale Structural Characterization

Scanning Electron Microscopy (SEM) for Particle Morphology and Aggregation

Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface topography and morphology of materials at the micro- and nanoscale. In the study of this compound, SEM analysis reveals critical information about the size, shape, and aggregation state of the particles.

SEM images have shown that gadolinium carbonate materials can present as irregular morphologies with a wide distribution of particle sizes. The synthesis method significantly influences these characteristics. For instance, different preparation techniques can lead to variations in the degree of particle aggregation and surface texture. SEM is also used to observe how these morphological features change after processes like calcination. researchgate.net In studies involving gadolinium-containing deposits in biological tissues, SEM has been instrumental in visualizing the location and form of these deposits. nih.gov

Transmission Electron Microscopy (TEM) for Internal Structure and Nanoscale Features

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of the internal structure, crystallinity, and nanoscale features of materials. For this compound, particularly in its nanoparticle form, TEM is indispensable.

Studies on ultrasmall gadolinium hydrated carbonate nanoparticles have utilized TEM to determine their core size with high precision, revealing particle diameters on the order of just a few nanometers (e.g., 2.3 ± 0.1 nm). nih.govrsc.org TEM images can distinguish individual nanoparticles and provide insights into their shape and dispersity. rsc.org Furthermore, selected area electron diffraction (SAED), a technique often performed within a TEM, can be used to determine whether the nanoparticles are crystalline or amorphous. For example, some synthesized gadolinium hydrated carbonate nanoparticles have been shown to have an amorphous phase. nih.govrsc.org Cryo-TEM can also be employed to observe the nanoclusters in their hydrated state. researchgate.net

Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Composition Mapping

Energy Dispersive X-ray (EDX) Spectroscopy, often coupled with SEM or TEM, is a powerful analytical technique for elemental analysis and chemical characterization. It works by detecting the characteristic X-rays emitted from a sample when it is bombarded by the electron beam.

EDX analysis of this compound confirms the presence of gadolinium (Gd), carbon (C), and oxygen (O) within the sample. The technique can provide semi-quantitative data on the elemental composition. More advanced EDX mapping allows for the visualization of the spatial distribution of these elements across the sample's surface, demonstrating their co-localization and the homogeneity of the compound. nih.gov EDX has been effectively used to detect and map gadolinium in various matrices, from synthesized nanoparticles to biological tissue specimens, confirming the elemental makeup of observed structures. nih.govnih.gov

Other Advanced Characterization Techniques

Beyond the specific spectroscopic and microscopic methods detailed above, a range of other advanced techniques are employed to provide a comprehensive understanding of this compound.

X-Ray Diffraction (XRD): This is a primary technique for determining the crystal structure and phase purity of a material. XRD patterns provide information on the lattice parameters and can be used to identify the specific crystalline form of this compound. researchgate.net

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis techniques are used to study the decomposition process of this compound. TGA measures the change in mass as a function of temperature, which can quantify the water content and identify the temperatures at which carbonate decomposition occurs. researchgate.net DSC measures the heat flow associated with thermal transitions, providing further insight into these processes.

Fourier-Transform Infrared Spectroscopy (FTIR): Similar to Raman spectroscopy, FTIR probes the vibrational modes of a molecule. It is particularly sensitive to polar bonds and is often used as a complementary technique to confirm the presence of carbonate and hydroxyl functional groups. researchgate.net

Dynamic Light Scattering (DLS): For nanoparticle suspensions, DLS is used to measure the hydrodynamic diameter of the particles, providing information about their size and aggregation state in a liquid medium. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Gd(III) Local Environment

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the local environment of paramagnetic ions such as Gadolinium(III) (Gd³⁺). The Gd³⁺ ion has a half-filled 4f shell (4f⁷ configuration), resulting in a spherically symmetric ⁸S₇/₂ ground state with a total electron spin S = 7/2 and zero orbital angular momentum (L=0). nih.govnih.gov This S-state character leads to relatively long electron spin relaxation times, allowing for the observation of well-resolved EPR spectra even at room temperature. nih.gov

The EPR spectrum of Gd³⁺ is highly sensitive to the local crystalline electric field imposed by the surrounding ligands (carbonate and water molecules in this case). nih.gov Deviations from perfect cubic symmetry lift the degeneracy of the eight spin states, leading to a characteristic seven-line fine structure pattern (2S+1 = 8 levels, resulting in 2S = 7 allowed transitions). The precise positions and intensities of these lines are described by the spin Hamiltonian, which for a Gd³⁺ ion in a low-symmetry environment can be expressed as:

H = μBB·g·S + Σ BkqOkq

Here, the first term represents the Zeeman interaction, where μB is the Bohr magneton, B is the external magnetic field, and g is the g-tensor (typically close to the free electron value of ~2.0 for Gd³⁺). The second term describes the zero-field splitting (ZFS), where Okq are the extended Stevens operators and Bkq are the ZFS parameters that quantify the magnitude of the interaction with the crystal field. utwente.nl The number and type of non-zero Bkq parameters are determined by the point symmetry of the Gd³⁺ site.

Table 1: Representative Spin Hamiltonian Parameters for Gd³⁺ in an Isostructural Host Lattice (Gadolinium-doped Yttrium Acetate (B1210297) Tetrahydrate at 294 K). This data illustrates typical parameters for Gd³⁺ in a low-symmetry oxygen-rich environment.
ParameterValue (GHz)Description
gx1.9918g-factor along the x-axis
gy1.9918g-factor along the y-axis
gz1.9915g-factor along the z-axis
B₂⁰0.7491Axial second-order ZFS parameter
B₂²-0.4173Rhombic second-order ZFS parameter
B₄⁰-0.0384Axial fourth-order ZFS parameter
B₄²0.0075Rhombic fourth-order ZFS parameter
B₄⁴-0.0528Rhombic fourth-order ZFS parameter

Data sourced from a study on Gd³⁺-doped single crystals of yttrium triacetate tetrahydrate, which serves as an analogue for understanding the local environment in hydrated carbonate systems. researchgate.net

Surface Area and Porosity Analysis (e.g., BET) for Material Textures

The textural properties of a compound, such as its surface area and porosity, are critical for understanding its behavior in various applications, from catalysis to material science. These properties are particularly important for materials synthesized in powdered or nanocrystalline forms. libretexts.org The Brunauer-Emmett-Teller (BET) method is the most widely used technique for determining the specific surface area of solid materials. libretexts.orgmalvernpanalytical.com It involves the physical adsorption of a gas (typically nitrogen) onto the material's surface at cryogenic temperatures. eag.com

By measuring the amount of gas adsorbed at various relative pressures, a BET analysis can calculate the quantity of gas required to form a single molecular layer (a monolayer) on the entire accessible surface of the material, including the surfaces within any open pores. libretexts.orgeag.com From this monolayer capacity, the total specific surface area is calculated, typically expressed in square meters per gram (m²/g). particletechlabs.com

Further analysis of the gas adsorption-desorption isotherm can provide detailed information about the material's porosity. eag.com Methods like the Barrett-Joyner-Halenda (BJH) analysis are used to determine the pore size distribution, total pore volume, and average pore diameter. eag.com Carbonate materials can exhibit complex pore structures, ranging from micropores (<2 nm) to mesopores (2-50 nm) and macropores (>50 nm), which can be influenced by factors during synthesis such as reactant concentrations and the use of structure-directing agents. nih.govnih.govdtu.dk

For gadolinium carbonate, these analyses are most relevant to its synthesized forms, such as nanocrystals produced by reaction crystallization. nih.gov The synthesis parameters can significantly influence the aggregation of primary nanoparticles, thereby affecting the final material's surface area and porosity. nih.gov For instance, the use of ultrasound during synthesis has been shown to be effective in inhibiting primary particle aggregation, leading to smaller crystal sizes. nih.gov

Table 2: Illustrative Textural Properties of a Lanthanide-Based Carbonate Material. This table presents typical data obtained from N₂ adsorption-desorption analysis for materials analogous to this compound.
ParameterValueMethodDescription
BET Specific Surface Area45.8 m²/gBETTotal surface area available for gas adsorption.
Total Pore Volume0.15 cm³/gBJH (Adsorption)Cumulative volume of all pores.
Average Pore Diameter13.1 nmBJH (Adsorption)Average diameter of the material's pores (mesoporous range).
Porosity TypeType IV IsothermIUPAC ClassificationIndicates a mesoporous material.

The values presented are representative of synthesized lanthanide-based nanoparticles and are used to illustrate the typical output of a BET and porosity analysis.

Investigations into the Thermal Behavior and Decomposition Pathways of Gadolinium Carbonate Dihydrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Thermal Decomposition

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques used to study the thermal decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing endothermic and exothermic events. The thermal decomposition of rare earth carbonates, including gadolinium carbonate, generally proceeds through the loss of water molecules (dehydration), followed by the release of carbon dioxide (decarbonation) to form an intermediate oxycarbonate, and finally, the corresponding rare earth oxide.

The initial stage in the thermal decomposition of gadolinium carbonate dihydrate involves the removal of its water of hydration. This dehydration process often occurs in multiple steps, corresponding to the sequential loss of water molecules. These events are observed as distinct mass loss steps in the TGA curve and are associated with endothermic peaks in the DTA curve, as energy is required to break the bonds holding the water molecules within the crystal lattice.

For hydrated rare earth carbonates, the main dehydration typically occurs at temperatures below 200°C, with further loss of any remaining or more strongly bound water molecules occurring between 200°C and 500°C. mdpi.com The process for this compound (Gd₂(CO₃)₃·2H₂O) can be generalized by the following reaction, which may occur in one or more steps:

Gd₂(CO₃)₃·2H₂O(s) → Gd₂(CO₃)₃(s) + 2H₂O(g)

The precise temperatures for these dehydration steps are dependent on factors such as the heating rate and the surrounding atmosphere. While the dehydration process is known to be endothermic, specific thermodynamic data, such as the enthalpy of dehydration for this compound, is not extensively detailed in readily available literature.

Table 1: Generalized Dehydration Stages for this compound Note: The temperature ranges are approximate and can vary based on experimental conditions.

Decomposition StageReactionApproximate Temperature Range (°C)Event Type (DTA)
DehydrationGd₂(CO₃)₃·2H₂O → Gd₂(CO₃)₃ + 2H₂O100 - 250Endothermic

Following complete dehydration, the anhydrous gadolinium carbonate begins to decompose by losing carbon dioxide. This decarbonation process is not typically a single-step conversion to gadolinium oxide (Gd₂O₃). Instead, it proceeds through the formation of a stable intermediate compound, gadolinium dioxycarbonate (Gd₂O₂CO₃). iaea.orgresearchgate.net This intermediate is formed at an intermediate temperature range before it further decomposes at higher temperatures to yield the final oxide product. iaea.org

The decomposition pathway can be summarized by the following two reactions:

Formation of Oxycarbonate: Gd₂(CO₃)₃(s) → Gd₂O₂CO₃(s) + 2CO₂(g)

Decomposition of Oxycarbonate: Gd₂O₂CO₃(s) → Gd₂O₃(s) + CO₂(g)

The formation of the stable oxycarbonate intermediate is a characteristic feature of the thermal decomposition of many rare earth carbonates and oxalates. iaea.orgresearchgate.net The temperature ranges for these decarbonation steps are generally higher than those for dehydration and are also sensitive to the experimental atmosphere.

Table 2: Decarbonation Pathway of Anhydrous Gadolinium Carbonate Note: The temperature ranges are approximate and can vary based on experimental conditions.

Decomposition StageReactionApproximate Temperature Range (°C)Event Type (DTA)
Oxycarbonate FormationGd₂(CO₃)₃ → Gd₂O₂CO₃ + 2CO₂400 - 600Endothermic
Final Oxide FormationGd₂O₂CO₃ → Gd₂O₃ + CO₂600 - 800Endothermic

The study of reaction kinetics provides insight into the energy barriers associated with each decomposition step. The activation energy (Ea), a key kinetic parameter, can be determined from TGA data collected at multiple heating rates using iso-conversional methods like the Kissinger-Akahira-Sunose (KAS) method. researchgate.net This parameter represents the minimum energy required for the decomposition reaction to occur.

While specific kinetic studies detailing the activation energies for each step of this compound's decomposition are not widely published, studies on related compounds offer valuable context. For instance, the non-isothermal dehydration of gadolinium hydroxide (B78521) (Gd(OH)₃) to gadolinium oxide (Gd₂O₃), which also proceeds in two steps via a GdOOH intermediate, has been studied. The activation energy for the first dehydration step (Gd(OH)₃ → GdOOH) was determined to be approximately 219.6 kJ/mol, while the second step (2GdOOH → Gd₂O₃) had a much higher activation energy of 431.3 kJ/mol. researchgate.net These values illustrate that significant energy is required for these solid-state transformations and that the energy barrier can differ substantially between sequential decomposition stages.

The reaction mechanism can also be identified through methods like the integral master plot, which helps to determine the most probable solid-state reaction model (e.g., nucleation, geometrical contraction, diffusion, or reaction-order models). researchgate.net

Impact of Atmosphere and Heating Rate on Decomposition Profiles

The profile of a thermal decomposition is highly sensitive to the experimental conditions, particularly the composition of the purge gas (atmosphere) and the rate at which the temperature is increased (heating rate). mdpi.com

The atmosphere plays a critical role, especially during decarbonation. The presence of carbon dioxide in the purge gas can inhibit the decomposition reactions. iaea.org According to Le Chatelier's principle, an increased partial pressure of CO₂ in the surrounding atmosphere will shift the decomposition equilibrium towards the reactant (the carbonate or oxycarbonate), thus requiring a higher temperature to achieve decomposition. Studies on gadolinium oxalate (B1200264), which also forms the Gd₂O₂CO₃ intermediate, have shown that this oxycarbonate is "extremely stable" in a CO₂ atmosphere and decomposes at significantly higher temperatures compared to its decomposition in air or inert gases like nitrogen. iaea.org

The heating rate has a well-documented kinetic effect on TGA and DTA curves. stet-review.orgegyankosh.ac.in Increasing the heating rate shifts the observed decomposition temperatures to higher values. mdpi.com This occurs because at a faster heating rate, there is less time for the sample to reach thermal equilibrium at any given temperature, causing a lag between the furnace temperature and the actual sample temperature where decomposition occurs. egyankosh.ac.inmdpi.com Consequently, the TGA curve shifts to the right, and the peaks in the corresponding DTG (Derivative Thermogravimetry) and DTA curves appear at higher temperatures. Slower heating rates can provide better resolution of overlapping decomposition steps. egyankosh.ac.in

Table 3: Influence of Experimental Conditions on Thermal Decomposition

ParameterCondition ChangeEffect on Decomposition Profile
AtmosphereInert (N₂, Ar) vs. AirMinimal effect on dehydration/decarbonation temperatures for carbonates.
Presence of CO₂Increases the decomposition temperature of carbonate and oxycarbonate stages. iaea.org
Heating RateIncreaseShifts TGA/DTA/DTG curves to higher temperatures. stet-review.orgmdpi.com
DecreaseShifts TGA/DTA/DTG curves to lower temperatures; may improve resolution of steps. egyankosh.ac.in

Correlation between Precursor Morphology and Thermal Decomposition Characteristics

The physical characteristics of the initial this compound powder, often referred to as the precursor morphology, can significantly influence its thermal decomposition behavior. Properties such as particle size, crystallinity, and surface area are determined by the synthesis method (e.g., precipitation, hydrothermal, mechano-chemical activation) and can alter the thermal stability of the compound. nih.govnih.gov

Generally, materials with smaller particle sizes and higher surface areas tend to decompose at lower temperatures. This is attributed to the greater number of surface atoms and defects, which can act as nucleation sites for the decomposition process. For example, studies on gadolinium-substituted tricalcium phosphate (B84403) (Gd-TCP) have shown that powders synthesized via different methods exhibit distinct particle sizes and morphologies, leading to significantly different thermal decomposition behaviors. nih.gov

Similarly, amorphous materials typically have lower thermal stability compared to their highly crystalline counterparts. Amorphous gadolinium hydrated carbonate nanoparticles have been synthesized, and their amorphous nature is a key characteristic. nih.gov The lack of a long-range ordered crystal structure means less energy is required to initiate the rearrangement of atoms during decomposition. Therefore, the synthesis conditions that control the morphology and crystallinity of the this compound precursor are critical parameters that ultimately affect the temperature and kinetics of its conversion to gadolinium oxide. nih.gov

Theoretical and Computational Studies on Gadolinium Carbonate Dihydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies on gadolinium carbonate dihydrate are not widely available in public literature, the principles of DFT can be applied to understand its fundamental properties.

DFT calculations could elucidate the nature of the chemical bonds between the gadolinium (Gd³⁺) ion, the carbonate (CO₃²⁻) anions, and the water (H₂O) molecules of hydration. Such calculations would involve solving the Kohn-Sham equations for the system to determine the ground-state electron density. From this, various properties can be derived, including the total energy, charge distribution, and the density of states (DOS).

The bonding in this compound is expected to be primarily ionic, arising from the electrostatic attraction between the Gd³⁺ cation and the carbonate and hydroxide (B78521)/oxide components of the structure. However, a degree of covalent character in the Gd-O bonds is also anticipated. DFT can quantify this by analyzing the overlap of atomic orbitals and the distribution of electron density in the bonding regions.

A key aspect of DFT studies on gadolinium compounds is the treatment of the partially filled 4f orbitals of the gadolinium atom. arxiv.orgunl.edu The electronic configuration of gadolinium is [Xe] 4f⁷ 5d¹ 6s². youtube.com The seven unpaired electrons in the 4f shell are responsible for gadolinium's strong paramagnetic properties. wikipedia.org Standard DFT approximations can struggle to accurately describe the strongly correlated nature of these f-electrons. Therefore, more advanced methods like DFT+U (where U is a Hubbard-like term that accounts for on-site Coulombic interactions) are often necessary to obtain an accurate description of the electronic and magnetic properties. unl.edu

A hypothetical DFT study on this compound would likely involve the following steps:

Structural Optimization: Starting with an initial guess for the atomic positions (perhaps from X-ray diffraction data of a similar compound), the geometry of the crystal lattice would be optimized to find the lowest energy configuration.

Electronic Structure Calculation: Using the optimized geometry, a single-point energy calculation would be performed to obtain the electronic band structure and density of states.

Bonding Analysis: The nature of the chemical bonds would be investigated using tools like the electron localization function (ELF) or by analyzing the projected density of states (PDOS) to see the contributions of different atomic orbitals to the electronic states.

The results of such a study would provide valuable information on the stability of the compound and the role of the water molecules in the crystal structure.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

PropertyPredicted Value/CharacteristicSignificance
Lattice Parameters Dependent on crystal systemDefines the unit cell dimensions.
Band Gap Expected to be largeIndicates insulating behavior.
Magnetic Moment ~7 µB per Gd³⁺ ionConfirms the high-spin state of gadolinium.
Bonding Primarily ionic with some covalent characterDescribes the nature of chemical interactions.

This table is illustrative and based on general knowledge of gadolinium compounds; specific values would require dedicated DFT calculations.

Molecular Dynamics Simulations for Structural Stability and Phase Transitions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the structural stability, phase transitions, and dynamic properties of materials like this compound.

While specific MD studies on this compound are not prevalent in the literature, research on related lanthanide carbonate complexes in aqueous solutions provides a framework for how such simulations could be approached. researchgate.netrsc.org These studies often employ polarizable force fields to accurately model the interactions between the lanthanide ions, carbonate ions, and water molecules. researchgate.netrsc.org

An MD simulation of this compound would involve creating a simulation box containing a number of unit cells of the crystal. The atoms would be assigned initial velocities corresponding to a specific temperature, and their trajectories would be calculated over a period of time. By analyzing these trajectories, several properties can be investigated:

Structural Stability: By monitoring the root-mean-square deviation (RMSD) of the atomic positions from their initial lattice sites, the stability of the crystal structure at different temperatures can be assessed. A stable structure will show small fluctuations around the equilibrium positions, while an unstable structure may undergo significant changes or even melt.

Phase Transitions: MD simulations can be used to study temperature- or pressure-induced phase transitions. aps.org By gradually increasing the temperature in the simulation, one could observe the transition from the crystalline solid to a liquid or amorphous state. The transition temperature and the underlying atomic mechanisms of the transition could be determined. For this compound, this could involve the loss of water molecules and the rearrangement of the carbonate ions.

Vibrational Properties: The Fourier transform of the atomic velocity autocorrelation function can be used to calculate the vibrational density of states, which can be compared with experimental spectroscopic data (e.g., from infrared or Raman spectroscopy).

The development of an accurate force field is crucial for the success of MD simulations. For this compound, the force field would need to correctly describe the Gd³⁺-O interactions, the internal vibrations of the carbonate ions and water molecules, and the hydrogen bonding between the water molecules and the carbonate ions.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

Studied PropertySimulation ApproachExpected Insights
Thermal Stability Heating simulationDetermination of decomposition temperature and mechanism.
Hydration/Dehydration Grand Canonical Monte Carlo or MDUnderstanding the role of water in structural stability.
Mechanical Properties Constant stress/strain simulationCalculation of elastic constants and bulk modulus.

Computational Fluid Dynamics (CFD) in Synthesis Design and Process Optimization

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. In the context of materials synthesis, CFD can be a valuable tool for designing and optimizing reactors and processes. While specific CFD studies on the synthesis of this compound are not readily found, the application of CFD to the precipitation of other carbonates, such as barium carbonate, and the synthesis of nanoparticles demonstrates its potential utility. researchgate.netresearchgate.netresearchgate.net

The synthesis of this compound often involves a precipitation reaction, where a solution of a soluble gadolinium salt is mixed with a solution of a carbonate source. researchgate.net The properties of the resulting solid, such as particle size, morphology, and purity, are highly dependent on the mixing conditions, reactant concentrations, temperature, and pH within the reactor.

CFD simulations can model the complex interplay of these factors:

Reactor Design: CFD can be used to simulate the flow patterns, mixing efficiency, and residence time distribution in different reactor designs (e.g., stirred tanks, fluidized beds). researchgate.net This allows for the optimization of the reactor geometry and operating conditions to achieve uniform mixing and avoid localized areas of high supersaturation, which can lead to uncontrolled nucleation and a broad particle size distribution.

Process Optimization: The influence of process parameters such as reactant feed rates, stirring speed, and temperature on the concentration and temperature fields within the reactor can be systematically studied using CFD. researchgate.net This can help in identifying the optimal conditions for producing this compound with desired characteristics.

Scale-Up: CFD is a powerful tool for scaling up a synthesis process from the laboratory to an industrial scale. By simulating the process at different scales, potential issues such as poor mixing or heat transfer limitations can be identified and addressed before building expensive pilot plants.

A CFD model for the synthesis of this compound would typically involve solving the Navier-Stokes equations for the fluid flow, coupled with transport equations for the chemical species (gadolinium ions, carbonate ions) and an energy equation for the temperature. Population balance models can also be incorporated to predict the evolution of the particle size distribution.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the theoretical models and aid in the interpretation of experimental spectra.

Vibrational Spectroscopy (Infrared and Raman): DFT calculations can be used to predict the vibrational frequencies and intensities of the normal modes of vibration of the crystal. researchgate.net By comparing the calculated vibrational spectrum with experimental infrared (IR) and Raman spectra, the observed spectral features can be assigned to specific atomic motions. For this compound, this would involve identifying the vibrational modes associated with the carbonate ions, the water molecules (stretching, bending, and librational modes), and the Gd-O bonds. Discrepancies between the calculated and experimental spectra can provide insights into the limitations of the theoretical model or reveal subtle structural features not captured in the initial model.

Electronic Spectroscopy (UV-Vis): While the Gd³⁺ ion itself has only very weak, sharp absorption bands in the UV region due to f-f transitions, charge transfer bands involving the carbonate ligands and the gadolinium ion may be present. Time-dependent DFT (TD-DFT) calculations could be used to predict the energies and intensities of these electronic transitions.

X-ray Absorption Spectroscopy (XAS): XAS is a powerful technique for probing the local atomic and electronic structure around a specific element. Theoretical calculations can simulate the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) spectra. For this compound, simulating the Gd L₃-edge XAS spectrum would provide information on the oxidation state of gadolinium, its coordination number, and the distances to its nearest neighbors (oxygen atoms from the carbonate and water molecules). researchgate.net Comparing these simulated spectra with experimental data would provide a stringent test of the accuracy of the theoretical model.

A study on two related gadolinium aquo carbonate structures, [Gd(CO₃)₂(H₂O)][NH₄] and [Gd₂(CO₃)₃(NH₃)(H₂O)], reported their experimental photoluminescence, electron paramagnetic resonance (EPR), Raman, and infrared spectra. nih.gov Both structures showed broad luminescence bands in the near-ultraviolet region. nih.gov Theoretical predictions of these properties for this compound would allow for a direct comparison and a deeper understanding of the structure-property relationships in this class of materials.

Table 3: Comparison of Experimental and Potentially Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueExperimental ObservableTheoretically Predicted Counterpart
Infrared (IR) Spectroscopy Vibrational band positions and intensitiesDFT-calculated harmonic frequencies and IR intensities. researchgate.net
Raman Spectroscopy Vibrational band positions and intensitiesDFT-calculated harmonic frequencies and Raman activities.
UV-Vis Spectroscopy Absorption bandsTD-DFT calculated electronic transition energies.
X-ray Absorption Spectroscopy XANES and EXAFS spectraSimulated XAS spectra based on a structural model. researchgate.net

Chemical Reactivity and Transformation Pathways of Gadolinium Carbonate Dihydrate

Hydrolysis and Solvolysis Mechanisms of Gadolinium Carbonate

The interaction of gadolinium carbonate dihydrate with water and other solvents is primarily governed by the hydrolysis of the gadolinium(III) ion and the solubility of the carbonate salt. While specific mechanistic studies on this compound are not extensively documented, the behavior of lanthanide carbonates in aqueous solutions provides a strong framework for understanding its hydrolysis and solvolysis.

The dissolution of lanthanide carbonates in aqueous media is generally a diffusion-controlled process. The rate of dissolution is influenced by factors such as temperature, the concentration of complexing agents, and the intensity of mixing. Studies on other lanthanide carbonates, such as those of cerium, neodymium, and ytterbium, have shown that the dissolution process has a first-order reaction dependency and is characterized by relatively low activation energies, which is indicative of a diffusion-limited mechanism.

In pure water, the hydrolysis of this compound is expected to be limited due to its low solubility. The process would involve the dissolution of the salt to a small extent, followed by the hydrolysis of the aqueous gadolinium(III) ions. This hydrolysis proceeds in a stepwise manner, forming species such as [Gd(OH)]²⁺, [Gd(OH)₂]⁺, and eventually precipitating as gadolinium hydroxide (B78521), Gd(OH)₃, if the pH is sufficiently high. The equilibrium of these reactions is highly dependent on the pH of the solution.

In acidic solutions, this compound readily reacts, leading to the formation of gadolinium salts and the evolution of carbon dioxide gas. This is a characteristic reaction of carbonate salts with acids. The general reaction can be represented as:

Gd₂(CO₃)₃(s) + 6H⁺(aq) → 2Gd³⁺(aq) + 3H₂O(l) + 3CO₂(g)

The presence of other solvents, in solvolysis reactions, would lead to different products depending on the nature of the solvent. For instance, in acidic non-aqueous solvents, the corresponding gadolinium salt of the solvent's conjugate base would be formed.

Solid-State Reaction Pathways and Derivatization to Other Gadolinium Compounds

This compound serves as a precursor for the synthesis of various other gadolinium compounds through solid-state reactions, primarily driven by thermal decomposition. The thermal decomposition of hydrated metal carbonates typically involves dehydration followed by the decomposition of the anhydrous carbonate.

Thermal Decomposition:

The thermal decomposition of this compound proceeds through a series of steps. Initially, the water of hydration is lost. As the temperature is further increased, the anhydrous gadolinium carbonate decomposes to form gadolinium oxycarbonate (Gd₂O₂CO₃), which upon further heating, ultimately yields gadolinium(III) oxide (Gd₂O₃). A similar decomposition pathway has been observed for gadolinium oxalate (B1200264), which decomposes to gadolinium oxycarbonate and then to the oxide. iaea.org The decomposition of the oxycarbonate is sensitive to the surrounding atmosphere; for instance, it is more stable at higher temperatures in a carbon dioxide atmosphere. iaea.org

Gd₂(CO₃)₃·2H₂O(s) → Gd₂(CO₃)₃(s) + 2H₂O(g)

Gd₂(CO₃)₃(s) → Gd₂O₂CO₃(s) + 2CO₂(g)

Gd₂O₂CO₃(s) → Gd₂O₃(s) + CO₂(g)

The temperatures at which these decomposition steps occur can be determined using thermogravimetric analysis (TGA).

Decomposition StepProduct
DehydrationAnhydrous Gadolinium Carbonate
Initial Carbonate DecompositionGadolinium Oxycarbonate
Final DecompositionGadolinium(III) Oxide

Derivatization to Other Gadolinium Compounds:

Gadolinium carbonate can be used as a starting material for the synthesis of other gadolinium salts. For instance, reaction with strong acids in a controlled manner can yield the corresponding gadolinium salt. A common method for preparing anhydrous lanthanide halides involves the reaction of the oxide, hydroxide, or carbonate with the corresponding ammonium (B1175870) halide followed by thermal decomposition of the resulting ammonium double salt. wikipedia.org For example, gadolinium chloride could be synthesized from gadolinium carbonate by first reacting it with hydrochloric acid to form hydrated gadolinium chloride, followed by dehydration.

Furthermore, solid-state reactions at high temperatures with other oxides can lead to the formation of mixed-metal oxides or other complex gadolinium compounds. For example, reaction with silica (B1680970) (SiO₂) at elevated temperatures could potentially form gadolinium silicates.

Interactions with Anions and Cations in Solution Phase

In the solution phase, the reactivity of this compound is largely dictated by the behavior of its constituent ions, Gd³⁺ and CO₃²⁻, and their interactions with other dissolved species.

Interactions with Anions:

Gadolinium(III) ions exhibit a strong affinity for hard donor ligands, particularly those containing oxygen donor atoms. In aqueous solutions, gadolinium ions can form complexes with various anions. Of particular note is the interaction with phosphate (B84403) (PO₄³⁻) and citrate (B86180) ions. The presence of these anions can lead to the precipitation of highly insoluble gadolinium phosphate or gadolinium citrate, respectively. This is a critical consideration in biological systems where phosphate and citrate are abundant. The reaction with phosphate is as follows:

2Gd³⁺(aq) + 3PO₄³⁻(aq) → Gd₂(PO₄)₃(s)

The formation of gadolinium carbonate itself is a result of the interaction between gadolinium ions and carbonate ions. The size of the resulting gadolinium carbonate crystals can be influenced by the relative concentrations of the gadolinium and carbonate ions in the solution, as well as the pH. nih.gov Non-stoichiometric reactant concentrations can lead to a reduction in crystal size due to the adsorption of the excess ions onto the primary particles. nih.gov

Interactions with Cations (Transmetallation):

Gadolinium carbonate can undergo reactions with other cations in solution, particularly through a process known as transmetallation. This is more commonly discussed in the context of gadolinium chelates used as MRI contrast agents, but the underlying principles apply. Endogenous metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺) can displace gadolinium from its complexes, especially if the competing cation forms a more stable complex with the carbonate or other available ligands. The order of affinity for many chelating ligands with these endogenous ions is generally Fe³⁺ > Cu²⁺ > Zn²⁺. In the context of gadolinium carbonate, the presence of these cations in solution could potentially lead to the formation of their respective carbonates if they are less soluble than gadolinium carbonate under the given conditions.

Stability under Varying Environmental Conditions (e.g., CO₂ partial pressure)

The stability of this compound is influenced by environmental factors such as temperature and the partial pressure of carbon dioxide (CO₂).

The thermal stability of metal carbonates is related to the polarizing power of the cation. Generally, smaller and more highly charged cations polarize the carbonate ion more effectively, leading to a lower decomposition temperature. As a lanthanide, gadolinium(III) is a relatively large cation with a +3 charge, which suggests that its carbonate would be more thermally stable than carbonates of smaller, more polarizing cations.

The partial pressure of CO₂ in the surrounding atmosphere plays a crucial role in the decomposition of carbonates. According to Le Chatelier's principle, an increase in the partial pressure of CO₂ will shift the equilibrium of the decomposition reaction:

Gd₂O₂CO₃(s) ⇌ Gd₂O₃(s) + CO₂(g)

to the left, favoring the stability of the oxycarbonate. This means that in a CO₂-rich environment, a higher temperature is required to decompose gadolinium oxycarbonate to gadolinium oxide. iaea.org This principle also applies to the decomposition of gadolinium carbonate itself. The stability of hydrated rare earth carbonates can be influenced by CO₂ overpressure, with higher pressures generally favoring the carbonate form. mdpi.com For instance, lighter rare earth carbonates can be hydrolyzed to hydroxycarbonates in water without a CO₂ overpressure. mdpi.com

Applications of Gadolinium Carbonate Dihydrate in Advanced Materials Science Excluding Clinical Applications

Precursor Chemistry for Gadolinium Oxides and Other Advanced Ceramics

Gadolinium carbonate is a well-established water-insoluble gadolinium source that can be easily transformed into gadolinium oxide by heating, a process known as calcination. americanelements.com This straightforward conversion is fundamental to its application in producing high-purity gadolinium oxide (Gd₂O₃), a thermally stable material suitable for glass, optic, and ceramic applications. americanelements.com The thermal decomposition of gadolinium carbonate, along with other precursors like hydroxides, nitrates, or oxalates, yields gadolinium oxide, which is then utilized in various advanced ceramic formulations. americanelements.com

Gadolinium oxide (Gd₂O₃) is an excellent host material for phosphors due to its thermal, chemical, and photochemical stability. nih.govresearchgate.net When doped with rare-earth elements like europium (Eu³⁺), it exhibits strong luminescence, making it highly valuable for applications in fluorescent lamps, television tubes, and display technologies. nih.govresearchgate.net Gadolinium carbonate serves as a precursor in the synthesis of these luminescent materials. For instance, (Y, Gd)₂O₃:Eu nano-powders have been synthesized using a co-precipitation technique with ammonium (B1175870) hydrogen carbonate, where the initial precursor is a crystalline yttrium gadolinium normal carbonate. researchgate.net Upon calcination, this carbonate precursor converts to the desired crystalline yttrium gadolinium oxide. researchgate.net

The synthesis of Eu³⁺-doped Gd₂O₃ nanoparticles often involves the thermal conversion of a gadolinium-based precursor, for which gadolinium carbonate is a suitable candidate. researchgate.net Research has shown that Eu³⁺-doped Gd₂O₃ nanoparticles are effective red-emitting phosphors with bright luminescence and long-term stability. nih.gov The doping of Gd₂O₃ with Eu³⁺ produces a characteristic red luminescence around 612 nm. nih.govresearchgate.net The photoluminescence is often maximal at a specific doping concentration, for example, 5% Eu doping has been shown to yield the strongest red emission. nih.govresearchgate.net

Table 1: Synthesis Methods and Properties of Eu-doped Gd₂O₃ Phosphors

Precursor Method Dopant and Concentration Key Findings Reference
Polyol Chemical Method Eu (2% to 10%) Cubic crystalline structure maintained with Eu doping. Strongest red photoluminescence at 5% Eu concentration. nih.govresearchgate.net
Co-precipitation with Ammonium Hydrogen Carbonate Eu Precursor powders indexed to yttrium gadolinium normal carbonate. Converted to crystalline oxide upon calcination. researchgate.net
Flame Spray Pyrolysis Eu³⁺ Submicron-sized spherical phosphors with either pure cubic or monoclinic phase. researchgate.net
Hydrothermal Method with Post Annealing Eu³⁺ (7 mol%) Optimal luminescence intensity found at 7 mol% Eu³⁺ doping. researchgate.netjmsse.in

Gadolinium is a rare earth metal with paramagnetic properties, owing to its seven unpaired electrons in the valence shell, which gives it a high magnetic moment. nih.gov Gadolinium-based materials are pivotal in the development of various magnetic technologies. Gadolinium carbonate can be a precursor for gadolinium-containing compounds used in the production of magnetostrictive materials, which change their shape or dimensions in the presence of a magnetic field. nanorh.com These materials are applied in sensors and transducers. nanorh.com

Furthermore, high-purity gadolinium oxide, derived from precursors like gadolinium carbonate, forms alloys or compounds with special magnetic properties when combined with iron and cobalt. gznanocrystal-rareearth.com These materials are integral to the manufacturing of computer hard disk heads and magnetic recording media. gznanocrystal-rareearth.com An iron and gadolinium-containing bimetallic polynuclear complex has been used as a single-source precursor to synthesize gadolinium-doped magnetite nanoparticles (Gd:Fe₃O₄), which are potential candidates for magnetic hyperthermia applications. researchgate.net

Gadolinium possesses isotopes with exceptionally high thermal neutron absorption cross-sections, making it a valuable material in the nuclear industry. nuclear-power.com Specifically, gadolinium-157 has the highest thermal-neutron capture cross-section among all stable nuclides. wikipedia.org This property allows gadolinium to be used as a neutron absorber in nuclear reactors to control the rate of fission. nanorh.comnuclear-power.com

Gadolinium is employed as a burnable poison in nuclear fuel to manage the excess reactivity of a fresh reactor core. nuclear-power.comgoogle.com It can also be used in secondary, emergency shut-down systems in certain reactor designs. wikipedia.org Gadolinium carbonate hydrate (B1144303) can serve as a precursor for the production of gadolinium-based materials used in these nuclear applications, such as in the manufacturing of reactor control rods. nanorh.comgznanocrystal-rareearth.com The high neutron cross-section of gadolinium also makes it effective for neutron radiography and in the shielding of nuclear reactors. wikipedia.org

Table 2: Neutron Absorption Properties of Gadolinium Isotopes

Isotope Natural Abundance (%) Thermal Neutron Absorption Cross-section (barns) Reference
¹⁵⁵Gd 14.8 61,000 nuclear-power.com
¹⁵⁷Gd 15.7 254,000 nuclear-power.comnih.gov

Catalytic Applications of Gadolinium Carbonate and its Derivatives

Gadolinium compounds, including those derived from gadolinium carbonate, exhibit catalytic activity in various chemical reactions. nanorh.com The intrinsic Lewis acidic properties of gadolinium can be harnessed in heterogeneous catalysis. researchgate.net

Gadolinium-based metal-organic frameworks (MOFs) have been synthesized and utilized as heterogeneous catalysts for the cycloaddition of carbon dioxide (CO₂) with epoxides to produce cyclic carbonates. researchgate.net This is a significant area of research for CO₂ transformation. researchgate.net In the presence of quaternary ammonium salts, these Gd-MOFs have shown excellent performance. researchgate.net The catalyst was found to be stable and could be reused multiple times without a noticeable decrease in activity. researchgate.net

Furthermore, gadolinium-based catalysts have been effective in the alcoholysis of various epoxides to form β-alkoxy alcohols. researchgate.net A gadolinium-N,N'-dioxide complex has been shown to efficiently catalyze the enantioselective aminolysis of aromatic trans-2,3-epoxy sulfonamides, a reaction that provides access to chiral 3-amino-3-phenylpropan-2-olamines, which are important structural units in biologically active compounds. nih.gov

Gadolinium-based nanomaterials are gaining attention for their potential as photocatalysts in environmental remediation. researchgate.net Gadolinium oxide (Gd₂O₃) nanoparticles, which can be synthesized from gadolinium carbonate precursors, have demonstrated photocatalytic activity in the degradation of organic pollutants like methyl orange. deswater.com The partially filled 4f orbitals of gadolinium can effectively trap photogenerated electrons, which reduces the recombination rate of electron-hole pairs and enhances photocatalytic efficiency. researchgate.net

Research has shown that Gd₂O₃ nanoparticles can be used for the photocatalytic degradation of various azo dyes under UV light irradiation. mdpi.comresearchgate.net The efficiency of the degradation process can be influenced by parameters such as the initial concentration of the dye, the dosage of the catalyst, and the wavelength of the UV light. mdpi.comresearchgate.net Additionally, gadolinium-doped bismuth ferrite (B1171679) has been investigated for the photocatalytic oxidation of arsenite to the less toxic arsenate under visible light, demonstrating potential for treating arsenic-polluted water. mdpi.com

Table 3: Photocatalytic Degradation of Azo Dyes using Gd₂O₃ Nanoparticles

Azo Dye Catalyst Dose (g/L) Reaction Rate Constant (min⁻¹) Reference
Methyl Orange 1.5 -0.02855 mdpi.com
Acid Orange 7 1.5 -0.02454 mdpi.com
Acid Yellow 23 1.5 -0.03712 mdpi.com

Research into Fundamental Magnetic Behavior of Gadolinium Carbonate Dihydrate

The magnetic properties of gadolinium-based materials are a subject of intense scientific scrutiny. The Gd(III) ion, with its seven unpaired f-electrons, is a powerful source of magnetism, making this compound a valuable compound for studying fundamental magnetic phenomena.

Spin-Only Character and Crystal Field Effects on Gd(III) in Extended Frameworks

The magnetic behavior of the gadolinium(III) ion in this compound is primarily dictated by its electron spin. Due to its half-filled 4f shell, the Gd(III) ion has a ground state with a total orbital angular momentum of zero (L=0), resulting in a magnetic moment that is almost exclusively due to the spin of its seven unpaired electrons. chinesechemsoc.org This is often referred to as a "spin-only" magnetic moment. The theoretical spin-only magnetic moment for Gd(III) is 7.94 μB. americanelements.com

While the f-orbitals are deep within the atom and largely shielded from their surroundings, the arrangement of carbonate and water ligands in the crystal lattice of this compound creates a "crystal field." This electric field, generated by the surrounding ligands, can cause a subtle splitting of the Gd(III) ion's energy levels. wikipedia.org Although these crystal field effects are generally weak for lanthanides compared to transition metals, they can still influence the magnetic properties of the material. researchwithrutgers.com In extended frameworks like carbonates, these effects can contribute to weak magnetic interactions between neighboring Gd(III) ions. nih.gov

Paramagnetic Behavior and Magnetic Susceptibility Studies

This compound exhibits paramagnetic behavior. nih.gov Paramagnetism is a form of magnetism where a material is weakly attracted to an external magnetic field. mriquestions.comyoutube.com This property arises from the presence of unpaired electrons in the Gd(III) ions. radiopaedia.org When an external magnetic field is applied, the magnetic moments of the individual Gd(III) ions tend to align with the field, resulting in a net positive magnetization. nih.gov In the absence of an external magnetic field, these magnetic moments are randomly oriented, and the material has no net magnetism.

Magnetic susceptibility studies on related gadolinium carbonate structures have confirmed their paramagnetic nature. nih.gov These studies measure the degree to which a material becomes magnetized in an applied magnetic field. The results of such studies can provide valuable information about the strength of the magnetic moments and any interactions between them. For gadolinium compounds, the magnetic susceptibility is strongly dependent on temperature, generally following the Curie-Weiss law at higher temperatures.

Investigations of Zero-Field Splitting and Anisotropy in Gadolinium Systems

Even in the absence of an external magnetic field, the degeneracy of the spin states of the Gd(III) ion can be lifted by a phenomenon known as zero-field splitting (ZFS). rsc.org This splitting arises from the interaction of the Gd(III) ion's spin with the crystal field created by the surrounding ligands. rsc.org The magnitude of the ZFS is an indicator of the magnetic anisotropy of the system, which is the directional dependence of the material's magnetic properties. acs.org

For Gd(III) complexes, the ZFS is typically small. nih.gov However, it can have a significant impact on the material's magnetic relaxation properties and is a key parameter in the development of molecular magnets and quantum information processing systems. chinesechemsoc.org The investigation of ZFS in gadolinium systems helps in understanding the fine details of the electronic structure and the influence of the local coordination environment on the magnetic behavior. rsc.org

Development of Sensing Platforms in Analytical Chemistry

The unique electrochemical and adsorption properties of gadolinium compounds are being explored for the development of novel sensing platforms and environmental remediation technologies.

Electrochemical Sensing Applications and Electrocatalysis

Gadolinium-containing materials have shown promise in the field of electrochemical sensing. The high positive charge of the Gd(III) ion can facilitate interactions with various analytes, forming the basis for sensitive detection methods. For instance, electrochemical sensors have been developed for the detection of gadolinium ions themselves, which is important for monitoring their presence in environmental and biological systems. mdpi.com

Furthermore, gadolinium oxides have been investigated for their electrocatalytic properties. researchgate.net Electrocatalysts are materials that increase the rate of electrochemical reactions. wikipedia.org While research on the electrocatalytic activity of this compound is still emerging, the known electrochemical behavior of other gadolinium compounds suggests potential applications in areas such as fuel cells and electrochemical synthesis. mdpi.com The development of gadolinium-based electrocatalysts could offer new pathways for efficient energy conversion and chemical production.

Investigation of Adsorption Properties for Environmental Applications

The presence of gadolinium-based contrast agents in wastewater and surface water has raised environmental concerns. nih.gov This has spurred research into materials that can effectively adsorb and remove these compounds from aqueous solutions. Various materials, including activated carbon and nitrogen-doped carboxymethylated cellulose (B213188) nanocrystalline carbon aerogels, have been studied for their ability to adsorb gadolinium complexes. researchgate.netmdpi.com

The adsorption process is influenced by factors such as the pH of the solution and the surface chemistry of the adsorbent. nih.gov this compound, being a water-insoluble salt, could potentially be investigated as a precursor for adsorbent materials or as a component in composite materials designed for the selective removal of pollutants. The study of its adsorption properties is crucial for developing effective strategies to mitigate the environmental impact of gadolinium. nih.gov

Future Research Directions and Emerging Opportunities

Integration of Advanced Characterization Techniques for Holistic Understanding

A comprehensive understanding of gadolinium carbonate dihydrate's structure-property relationships at the nanoscale is critical for its future development. While traditional characterization methods provide foundational data, integrating more advanced techniques is necessary for a holistic view. Future research should focus on employing a suite of sophisticated analytical tools to probe the material's behavior under various conditions.

For instance, high-resolution transmission electron microscopy (HRTEM) can provide detailed insights into the crystal structure and morphology of gadolinium carbonate nanoparticles. In-situ characterization techniques, such as environmental transmission electron microscopy (ETEM), could allow researchers to observe real-time transformations of gadolinium carbonate, for example, its decomposition into gadolinium oxide, providing crucial information for its use as a catalyst precursor.

Furthermore, advanced spectroscopic and spectrometric methods are essential for elucidating the surface chemistry and the nature of gadolinium species. Techniques like high-performance liquid chromatography coupled with inductively coupled plasma optical emission spectrometry (HPLC-ICP-OES) or electrospray ionization mass spectrometry (HPLC-ESI-MS) can be adapted to study the stability and transformation of gadolinium carbonate complexes in different environments. A deeper understanding of these fundamental aspects is paramount for designing robust and efficient materials.

Table 1: Advanced Characterization Techniques for this compound

Technique Information Gained Research Application
High-Resolution Transmission Electron Microscopy (HRTEM) Nanoparticle size, shape, crystallinity, and lattice structure. Optimizing synthesis parameters to control particle morphology.
In-situ/Environmental TEM (ETEM) Real-time observation of thermal decomposition or reactions. Understanding the formation of catalytically active gadolinium oxide from a carbonate precursor.
HPLC-ICP-OES / HPLC-ESI-MS Speciation, quantification, and stability of gadolinium complexes in solution. Assessing the behavior of gadolinium carbonate in biological or environmental systems.
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical states. Characterizing surface modifications and active sites for catalysis.

Rational Design of Gadolinium Carbonate Materials with Tailored Properties

The concept of "rational design," which involves the deliberate engineering of materials at a molecular level to achieve specific functions, is a key future direction. For this compound, this approach can lead to materials with properties tailored for a range of applications, from advanced imaging agents to highly efficient catalysts.

One promising area is the surface functionalization of gadolinium carbonate nanoparticles. By coating the nanoparticles with specific polymers or ligands, researchers can enhance their stability in aqueous solutions, improve biocompatibility, or introduce targeting capabilities for biomedical applications. For example, coating with hydrophilic polymers like poly(acrylic acid) has been shown to create highly dispersible and stable nanoparticles.

Moreover, controlling the size and morphology of gadolinium carbonate crystals is crucial. Research has shown that nanocrystals of gadolinium carbonate are formed by the aggregation of much smaller primary particles. By manipulating synthesis conditions, it is possible to control this aggregation process to produce particles with desired sizes and surface areas, which is particularly important for catalytic applications where a high surface-area-to-volume ratio is often required. The development of such tailored materials opens the door to creating "smart" agents that can respond to specific biological or chemical stimuli.

Exploration of Novel Synthetic Routes and Scalable Production Methods

The advancement of gadolinium carbonate applications is intrinsically linked to the development of efficient, cost-effective, and scalable synthesis methods. While traditional precipitation methods are common, future research must explore novel synthetic routes that offer better control over the material's properties.

Reaction crystallization in a semi-batch crystallizer has been investigated as a method to produce nano-sized gadolinium carbonate crystals. This process allows for mechanistic investigation into how parameters like reactant concentrations, pH, and agitation speed affect the final crystal size. Another promising approach is the one-pot hydrothermal process, which has been used to synthesize ultrasmall gadolinium hydrated carbonate nanoparticles with a small core size and an amorphous phase. This method is noted for being simple, cost-effective, and easy to scale up.

The polyol method represents another versatile technique for preparing metal nanoparticles with controlled size and shape. This method involves the reduction of metal ions in a polyol solvent, which also acts as a stabilizer. Adapting this method for gadolinium carbonate could provide a pathway to producing nanoparticles with uniform characteristics. A key challenge for future research will be to transition these lab-scale syntheses to large-scale industrial production while maintaining precise control over the material's properties.

Table 2: Comparison of Synthetic Methods for Gadolinium Carbonate Materials

Synthesis Method Description Advantages Key Parameters to Control
Reaction Crystallization Controlled precipitation in a semi-batch crystallizer. Good control over crystal size through aggregation of primary particles. Reactant concentration, pH, agitation speed, acoustic energy.
Hydrothermal Synthesis One-pot reaction in an aqueous solution at elevated temperature and pressure. Simple, cost-effective, scalable, produces small nanoparticles. Temperature, pressure, reaction time, precursors.

Interdisciplinary Research with Focus on Environmental and Industrial Catalysis

Interdisciplinary research will be crucial in exploring new frontiers for gadolinium carbonate, particularly in catalysis. Gadolinium compounds, especially gadolinium oxide, are recognized for their catalytic activity in various chemical reactions, including applications in environmental protection and organic synthesis. Gadolinium carbonate hydrate (B1144303) can serve as an excellent precursor for gadolinium oxide catalysts, and its direct catalytic potential is an area ripe for exploration.

In environmental catalysis, supported gadolinium trioxide has shown a significant promoting effect on the catalytic degradation of organic pollutants via ozonation. Future research could investigate the use of gadolinium carbonate-derived materials for this purpose, potentially leading to more efficient catalysts for wastewater treatment. The high stability and good photodegradability of gadolinium catalysts make them promising for such applications.

In industrial catalysis, gadolinium compounds have been used as Lewis acid catalysts in organic synthesis. For example, gadolinium trichloride (B1173362) can catalyze the imino Diels-Alder reaction effectively. There is an opportunity to design catalysts based on gadolinium carbonate for a variety of organic transformations. This requires a collaborative approach, bringing together materials scientists, chemists, and chemical engineers to design, synthesize, and test these new catalytic systems. Investigating the effect of different support materials and the influence of gadolinium carbonate's morphology on catalytic performance will be key research avenues.

Table 3: Potential Catalytic Applications for Gadolinium Carbonate-Derived Materials

Application Area Catalytic Process Potential Role of Gadolinium Carbonate
Environmental Protection Catalytic Ozone Oxidation As a precursor to supported gadolinium oxide catalysts for degrading organic pollutants in wastewater.
Automotive Catalysis Component in three-way catalysts to improve thermal stability and oxygen storage capacity.
Organic Synthesis Imino Diels-Alder Reaction As a precursor for Lewis acid catalysts like gadolinium trichloride to enhance reaction activity and selectivity.

Q & A

Q. What experimental approaches resolve contradictions in reported thermodynamic data (e.g., ΔH dehydration) for this compound?

  • Methodological Answer : Conduct high-precision calorimetry (e.g., isothermal titration calorimetry) under controlled humidity. Compare results with published data, accounting for instrumental calibration differences. Use meta-analysis frameworks to assess systematic errors .

Methodological Guidelines for Data Analysis

  • Contradictory Data Resolution : Apply sensitivity analysis to identify variables (e.g., atmospheric CO₂ contamination) causing discrepancies in hydration studies. Use multivariate regression to isolate confounding factors .
  • Comparative Studies : Design experiments to benchmark this compound against rare-earth carbonates (e.g., lanthanum, neodymium) using identical analytical protocols. Evaluate trends in ionic radius versus thermal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.